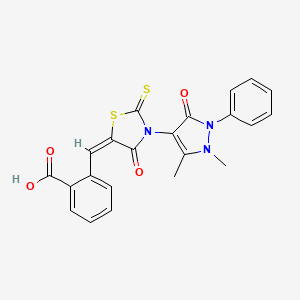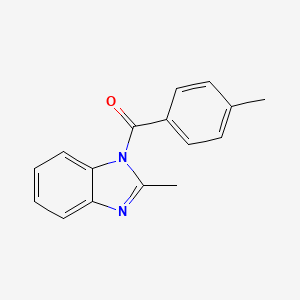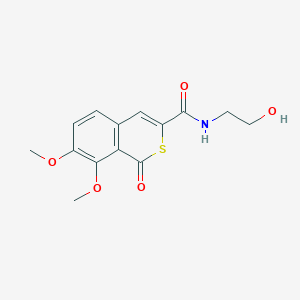
(E)-2-((3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-Ácido 2-((3-(1,5-dimetil-3-oxo-2-fenil-2,3-dihidro-1H-pirazol-4-il)-4-oxo-2-tioxotiazolidin-5-ilideno)metil)benzoico es un compuesto orgánico complejo con una estructura única que combina varios grupos funcionales, incluyendo un anillo de pirazol, una porción de tioxotiazolidinona y un grupo de ácido benzoico.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (E)-Ácido 2-((3-(1,5-dimetil-3-oxo-2-fenil-2,3-dihidro-1H-pirazol-4-il)-4-oxo-2-tioxotiazolidin-5-ilideno)metil)benzoico generalmente implica reacciones orgánicas de múltiples pasos. El proceso comienza con la preparación del anillo de pirazol, seguido de la introducción de la porción de tioxotiazolidinona, y finalmente, se agrega el grupo ácido benzoico. Cada paso requiere reactivos y condiciones específicas, como el uso de ácidos o bases fuertes, altas temperaturas y atmósferas inertes para evitar reacciones secundarias no deseadas.
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto probablemente implicaría reactores de lotes a gran escala con un control preciso sobre las condiciones de reacción. El uso de sistemas automatizados para monitorear la temperatura, la presión y el pH sería esencial para garantizar la calidad consistente del producto. Además, los pasos de purificación, como la recristalización o la cromatografía, serían necesarios para aislar el compuesto deseado de los subproductos e impurezas.
Análisis De Reacciones Químicas
Tipos de reacciones
(E)-Ácido 2-((3-(1,5-dimetil-3-oxo-2-fenil-2,3-dihidro-1H-pirazol-4-il)-4-oxo-2-tioxotiazolidin-5-ilideno)metil)benzoico puede someterse a diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para introducir grupos funcionales adicionales o modificar los existentes.
Reducción: Las reacciones de reducción se pueden utilizar para alterar el estado de oxidación de ciertos átomos dentro de la molécula.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica o electrofílica, donde un grupo funcional es reemplazado por otro.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como permanganato de potasio o trióxido de cromo, agentes reductores como borohidruro de sodio o hidruro de aluminio y litio, y varios nucleófilos o electrófilos para reacciones de sustitución. Las condiciones de reacción a menudo implican temperaturas controladas, solventes específicos y, a veces, catalizadores para aumentar las velocidades de reacción y la selectividad.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación podría producir un derivado de ácido carboxílico, mientras que la reducción podría producir un alcohol o una amina. Las reacciones de sustitución podrían introducir una amplia gama de grupos funcionales, dependiendo del nucleófilo o electrófilo empleado.
Aplicaciones Científicas De Investigación
Química: El compuesto se puede utilizar como un bloque de construcción para la síntesis de moléculas más complejas o como un reactivo en diversas reacciones orgánicas.
Biología: Su estructura única puede permitirle interactuar con macromoléculas biológicas, convirtiéndolo en un candidato para el desarrollo de fármacos o estudios bioquímicos.
Medicina: El compuesto podría investigarse por sus posibles efectos terapéuticos, como propiedades antiinflamatorias, antimicrobianas o anticancerígenas.
Industria: Se puede utilizar en el desarrollo de nuevos materiales con propiedades específicas, como polímeros o revestimientos.
Mecanismo De Acción
El mecanismo de acción de (E)-Ácido 2-((3-(1,5-dimetil-3-oxo-2-fenil-2,3-dihidro-1H-pirazol-4-il)-4-oxo-2-tioxotiazolidin-5-ilideno)metil)benzoico depende de su aplicación específica. En un contexto biológico, el compuesto puede interactuar con enzimas o receptores, modulando su actividad y conduciendo a diversos efectos fisiológicos. Los objetivos moleculares y las vías implicadas tendrían que identificarse mediante estudios experimentales, como ensayos de unión o simulaciones de acoplamiento molecular.
Comparación Con Compuestos Similares
Compuestos similares
Los compuestos similares a (E)-Ácido 2-((3-(1,5-dimetil-3-oxo-2-fenil-2,3-dihidro-1H-pirazol-4-il)-4-oxo-2-tioxotiazolidin-5-ilideno)metil)benzoico incluyen otros derivados de pirazol, compuestos de tioxotiazolidinona y derivados de ácido benzoico. Algunos ejemplos incluyen:
Derivados de pirazol: Compuestos con un anillo de pirazol, como el 3,5-dimetilpirazol.
Compuestos de tioxotiazolidinona: Moléculas que contienen la porción de tioxotiazolidinona, como la 2-tioxo-4-tiazolidinona.
Derivados de ácido benzoico: Compuestos con un grupo de ácido benzoico, como el ácido 4-hidroxibenzoico.
Singularidad
Lo que distingue a (E)-Ácido 2-((3-(1,5-dimetil-3-oxo-2-fenil-2,3-dihidro-1H-pirazol-4-il)-4-oxo-2-tioxotiazolidin-5-ilideno)metil)benzoico es su combinación de estos grupos funcionales en una sola molécula. Esta estructura única puede conferir propiedades o actividades específicas que no están presentes en los componentes individuales, convirtiéndolo en un compuesto valioso para futuras investigaciones y desarrollo.
Propiedades
Fórmula molecular |
C22H17N3O4S2 |
|---|---|
Peso molecular |
451.5 g/mol |
Nombre IUPAC |
2-[(E)-[3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]benzoic acid |
InChI |
InChI=1S/C22H17N3O4S2/c1-13-18(20(27)25(23(13)2)15-9-4-3-5-10-15)24-19(26)17(31-22(24)30)12-14-8-6-7-11-16(14)21(28)29/h3-12H,1-2H3,(H,28,29)/b17-12+ |
Clave InChI |
MMLWWEUOJIQQKU-SFQUDFHCSA-N |
SMILES isomérico |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N3C(=O)/C(=C\C4=CC=CC=C4C(=O)O)/SC3=S |
SMILES canónico |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N3C(=O)C(=CC4=CC=CC=C4C(=O)O)SC3=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[4-(Propan-2-yl)phenyl]-2-[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12136150.png)
![3-chloro-N-[(5Z)-4-oxo-5-(pyridin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B12136163.png)
![5-Hydroxy-7,8-dimethyl-4-[4-(propan-2-yl)phenyl]naphtho[2,1-d][1,3]oxathiol-2-one](/img/structure/B12136168.png)
![1,4,7,7-Tetramethylbicyclo[2.2.1]heptane-2,3-dione](/img/structure/B12136173.png)
![4-ethoxy-N-[(2Z)-4-(4-methoxyphenyl)-3-(2-phenylethyl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B12136180.png)

![N-(3-fluorophenyl)-2-{[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12136186.png)
![1-[2-(dimethylamino)ethyl]-5-(3-ethoxyphenyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B12136200.png)

![2-{4-methyl-5-[(naphthalen-1-ylmethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B12136209.png)

![1-[3-(dimethylamino)propyl]-5-(3-ethoxyphenyl)-4-(furan-2-ylcarbonyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12136221.png)
![3-Thiazolidineacetic acid, 5-[(2E)-2-methyl-3-phenyl-2-propen-1-ylidene]-4-oxo-2-thioxo-, propyl ester, (5Z)-](/img/structure/B12136232.png)
